

A Comparative Analysis of Ethyl 2-benzylacetoacetate Data: Cross-referencing the NIST WebBook

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Compound of Interest

Compound Name: Ethyl 2-benzylacetoacetate

Cat. No.: B018223

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For researchers, scientists, and drug development professionals, accurate and reliable physicochemical and spectroscopic data is the bedrock of scientific advancement. This guide provides a comprehensive cross-referencing of data for **Ethyl 2-benzylacetoacetate**, comparing information from the National Institute of Standards and Technology (NIST) WebBook with other prominent chemical databases. Detailed experimental protocols for the characterization of this compound are also presented to support experimental design and data interpretation.

Physicochemical Properties: A Comparative Overview

A critical evaluation of physicochemical data from various sources reveals a high degree of consistency for **Ethyl 2-benzylacetoacetate** (CAS No: 620-79-1). The following table summarizes key quantitative data from the NIST WebBook and compares it with information from other reputable sources such as PubChem, Cheméo, and ChemicalBook. This cross-verification provides a greater degree of confidence in the reported values.

Property	NIST WebBook	PubChem	Cheméo	ChemicalBook
Molecular Formula	C ₁₃ H ₁₆ O ₃ [1]	C ₁₃ H ₁₆ O ₃ [2]	C ₁₃ H ₁₆ O ₃ [3]	C ₁₃ H ₁₆ O ₃ [4]
Molecular Weight (g/mol)	220.2643[1]	220.26[2]	220.26[3]	220.27[4]
Boiling Point (°C)	276.0[4]	276.0 @ 760 mmHg[2]	276.15 (Predicted)	276 (lit.)[5]
Density (g/mL)	Not Available	1.033-1.037[2]	Not Available	1.036 @ 25°C (lit.)[5]
Refractive Index (n _{20/D})	Not Available	1.498-1.502[2]	Not Available	1.5 (lit.)[5]
LogP (Octanol/Water Partition Coefficient)	Not Available	2.52[2]	2.62 (Predicted)	1.99740

Spectroscopic Data Comparison

Spectroscopic data is fundamental for the structural elucidation and identification of chemical compounds. The NIST WebBook provides access to infrared (IR) and mass spectrometry (MS) data for **Ethyl 2-benzylacetoacetate**.[\[1\]](#)[\[6\]](#) This section compares the availability of spectroscopic information across different platforms.

Spectroscopic Data	NIST WebBook	SpectraBase	PubChem
Infrared (IR) Spectrum	Available[1]	9 FTIR spectra available[7]	Available[2]
Mass Spectrum (Electron Ionization)	Available[6]	2 MS (GC) spectra available[7]	Available (from NIST) [2]
¹³ C Nuclear Magnetic Resonance (NMR)	Not Available	7 NMR spectra available[7]	2 ¹³ C NMR spectra available[2]
¹ H Nuclear Magnetic Resonance (NMR)	Not Available	Available	Not Available

Experimental Protocols

Reproducible experimental methodologies are crucial for verifying and building upon existing scientific knowledge. Below are detailed protocols for the synthesis and characterization of **Ethyl 2-benzylacetoacetate**.

Synthesis of Ethyl 2-benzylacetoacetate

A common method for the synthesis of **Ethyl 2-benzylacetoacetate** is the alkylation of ethyl acetoacetate with benzyl chloride. The following protocol is based on established organic synthesis procedures.

Materials:

- Ethyl acetoacetate
- Sodium ethoxide
- Ethanol (absolute)
- Benzyl chloride
- Deionized water
- Ethyl acetate

- Anhydrous magnesium sulfate

Procedure:

- In a dry round-bottom flask, dissolve sodium ethoxide in absolute ethanol with stirring until a homogenous solution is formed.
- To this solution, add ethyl acetoacetate dropwise at room temperature.
- Slowly add benzyl chloride to the reaction mixture.
- Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with deionized water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash with deionized water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by vacuum distillation.

Characterization Techniques

Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the purified liquid sample is prepared between two potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

- Expected Absorptions: Characteristic peaks include a strong C=O stretching vibration for the ester group ($\sim 1740\text{ cm}^{-1}$), another C=O stretching for the ketone group ($\sim 1720\text{ cm}^{-1}$), C-O stretching vibrations ($\sim 1200\text{-}1100\text{ cm}^{-1}$), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

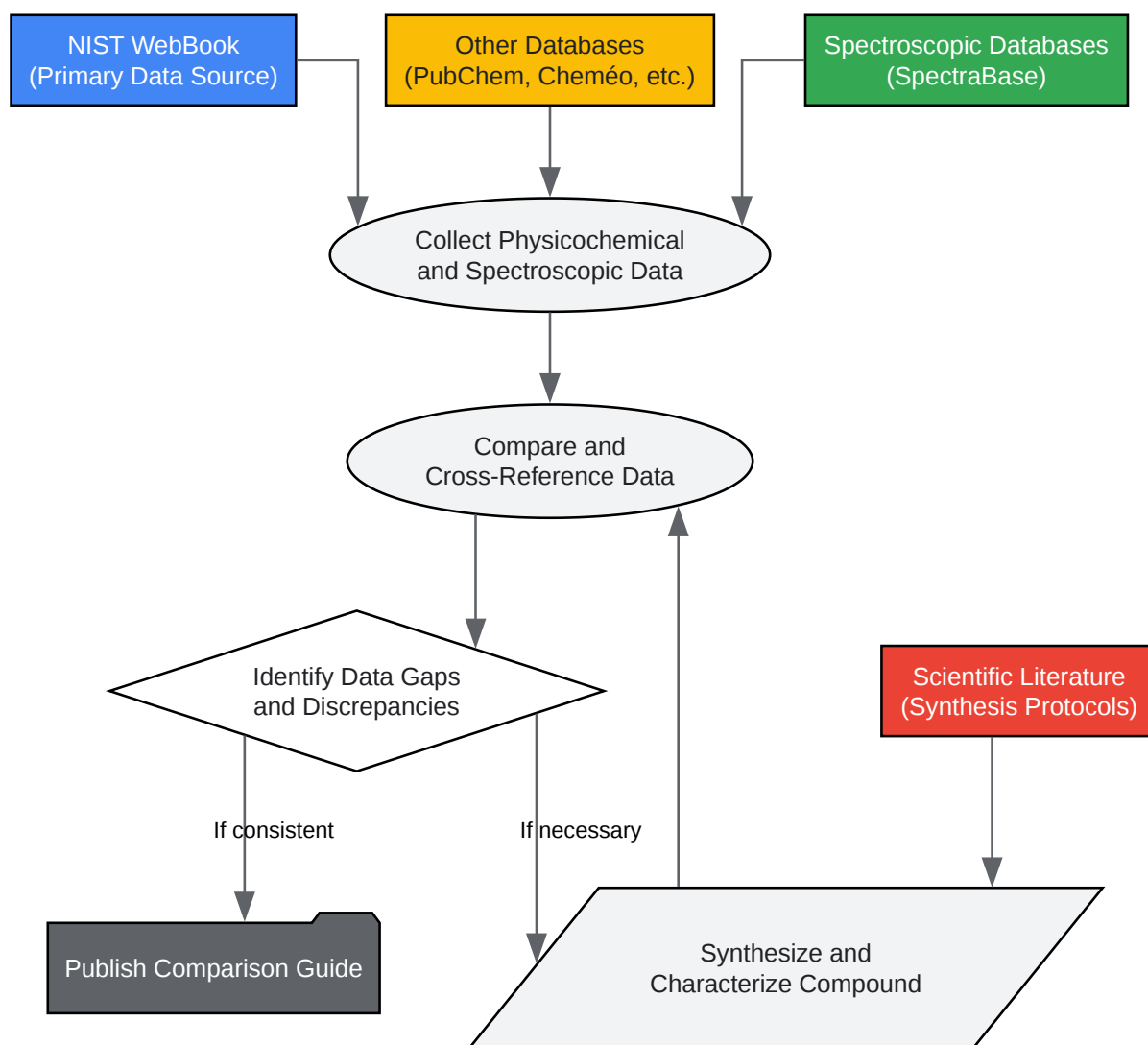
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is commonly used.
- Analysis: The resulting mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound (220.26 g/mol), as well as characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-resolution NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) is a common solvent.
- ^1H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include those for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the benzylic protons (a singlet or doublet), and the aromatic protons.
- ^{13}C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton.

Visualizing the Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing data for a chemical compound like **Ethyl 2-benzylacetoacetate**, starting from a primary source like the NIST WebBook.



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